6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione
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Overview
Description
6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione is a heterocyclic compound that features a thieno[2,3-e][1,2,4]triazine core with a 4-methylphenyl substituent at the 6-position and a thione group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylthiourea with 2-bromo-3-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or ethylene glycol, and the mixture is heated to promote cyclization, yielding the desired thieno[2,3-e][1,2,4]triazine-3(2H)-thione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or alkoxides, under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted thieno[2,3-e][1,2,4]triazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use as a therapeutic agent due to its unique structural features and biological activities.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or receptors. The compound’s thione group may play a crucial role in its biological activity by forming covalent bonds with target proteins, leading to the modulation of their function .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar thieno core but differ in the fused ring system.
Thieno[3,2-b]pyridine derivatives: Similar in structure but with a different nitrogen arrangement in the fused ring.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives: These compounds have a similar triazine core but with additional fused rings.
Uniqueness
6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione is unique due to its specific substitution pattern and the presence of a thione group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
89569-80-2 |
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Molecular Formula |
C12H9N3S2 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
6-(4-methylphenyl)-2H-thieno[2,3-e][1,2,4]triazine-3-thione |
InChI |
InChI=1S/C12H9N3S2/c1-7-2-4-8(5-3-7)10-6-9-11(17-10)13-12(16)15-14-9/h2-6H,1H3,(H,13,15,16) |
InChI Key |
FINKPRNAFGQWBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=NNC(=S)N=C3S2 |
Origin of Product |
United States |
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